2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their versatile pharmacological and chemical properties, making them valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, starting with the creation of the core triazole structure followed by functional group modifications. The initial step might involve the reaction of phenylhydrazine with ethyl acetoacetate to form a triazole intermediate, which is then subjected to further modifications such as arylation and introduction of carboxamide groups under controlled conditions. Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes, ensuring high purity and yield. Catalysts and optimized reaction conditions play a crucial role in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo a variety of chemical reactions, including:
Oxidation: Oxidative conditions can modify the aromatic rings or other substituents.
Reduction: Reduction reactions can be used to alter the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the triazole ring. Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and various halogenating agents. Reactions are often carried out in solvents such as DMF or DMSO under controlled temperatures and pressures. Major Products Formed: Depending on the reaction conditions, products can range from modified triazole derivatives to completely new structures with altered pharmacological properties.
Scientific Research Applications
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its pharmacological properties, including potential anticancer, antibacterial, or antiviral activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can trigger a cascade of effects within biological pathways, influencing processes like cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
When compared to other triazole derivatives, 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct physicochemical properties. Similar compounds include:
1,2,4-Triazole-based inhibitors: Often used in antifungal medications.
Phenyl-substituted triazoles: Explored for their anticancer activities
Hope this comprehensive dive into this compound is informative and engaging!
Properties
IUPAC Name |
2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8O2/c31-22(18-15-24-30(27-18)17-9-5-2-6-10-17)23-13-14-32-20-12-11-19-25-26-21(29(19)28-20)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URICZGGBEGWLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.